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Introduction
PR-104 is a hypoxia-activated prodrug (HAP) that holds promise as an anti-cancer therapeutic

agent.[1] It is a phosphate ester "pre-prodrug" that is rapidly converted in the body to its active

form, PR-104A.[1][2] The unique feature of PR-104A is its selective activation in hypoxic (low

oxygen) environments, which are characteristic of solid tumors.[1][2][3] This targeted activation

minimizes damage to healthy, well-oxygenated tissues. PR-104A is metabolized into reactive

nitrogen mustards that crosslink DNA, leading to cancer cell death.[1][4] Interestingly, PR-104A

can also be activated independently of hypoxia by the enzyme aldo-keto reductase 1C3

(AKR1C3), which is overexpressed in some tumor types.[1][5]

Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically

relevant for anti-cancer drug screening compared to traditional 2D cell cultures.[6][7][8][9]

Spheroids mimic the microenvironment of solid tumors, including the development of hypoxic

cores, making them an ideal platform to evaluate the efficacy of hypoxia-activated prodrugs like

PR-104.[10][11][12]

These application notes provide detailed protocols for assessing the efficacy of PR-104 in 3D

tumor spheroids, covering spheroid formation, treatment, and various analytical methods to

quantify its effects.
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Signaling Pathway and Activation of PR-104
The activation of PR-104 is a multi-step process that results in the formation of potent DNA

cross-linking agents. This process is initiated by the conversion of the pre-prodrug PR-104 to

the active prodrug PR-104A.
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Caption: PR-104 activation pathway from pre-prodrug to cytotoxic metabolites.

Experimental Workflow for Efficacy Testing
A general workflow for evaluating the efficacy of PR-104 in 3D spheroids involves several key

stages, from spheroid formation to data analysis.
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Caption: General experimental workflow for evaluating PR-104 efficacy in 3D spheroids.
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Protocols
Protocol 1: 3D Spheroid Formation
Objective: To generate uniform 3D tumor spheroids. Common methods include the hanging

drop and ultra-low attachment (ULA) plate techniques.[12][13][14]

Materials:

Cancer cell line of interest

Complete cell culture medium

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Hanging drop plates or ULA 96-well round-bottom plates

Humidified incubator (37°C, 5% CO₂)

Procedure (ULA Plate Method):

Culture cancer cells in a T-75 flask to 70-80% confluency.

Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5

minutes.

Resuspend the cell pellet in fresh medium and perform a cell count.

Dilute the cell suspension to a final concentration of 1,000-10,000 cells per 100 µL,

depending on the cell line's aggregation properties.

Dispense 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate.

Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation.
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Incubate the plate in a humidified incubator for 2-7 days to allow for spheroid formation and

the development of a hypoxic core. Monitor spheroid formation daily using a microscope.[6]

Protocol 2: PR-104 Treatment of 3D Spheroids
Objective: To treat the formed spheroids with varying concentrations of PR-104 under both

normoxic and hypoxic conditions.

Materials:

Mature 3D spheroids in ULA plates

PR-104 stock solution (dissolved in a suitable solvent, e.g., DMSO)

Complete cell culture medium

Hypoxia chamber or incubator (e.g., 1% O₂, 5% CO₂, 94% N₂)

Procedure:

Prepare serial dilutions of PR-104 in complete medium to achieve the desired final

concentrations. Include a vehicle control (medium with the same concentration of solvent as

the highest PR-104 concentration).

Carefully remove 50 µL of medium from each well containing a spheroid and replace it with

50 µL of the appropriate PR-104 dilution or vehicle control.

For hypoxic treatment, place one set of plates in a hypoxia chamber. For normoxic

treatment, return the other set of plates to the standard incubator.

Incubate the spheroids for the desired treatment duration (e.g., 24, 48, 72 hours).

Protocol 3: Measurement of Spheroid Size and
Morphology
Objective: To assess the effect of PR-104 on spheroid growth and integrity. Changes in

spheroid size are a primary indicator of cytotoxicity.[6][8]
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Materials:

Inverted microscope with a camera

Image analysis software (e.g., ImageJ)

Procedure:

At designated time points (e.g., 0, 24, 48, 72 hours post-treatment), capture bright-field

images of the spheroids in each well.

Use image analysis software to measure the diameter of each spheroid. The area can also

be calculated.

Calculate the spheroid volume assuming a spherical shape (Volume = 4/3 * π * (radius)³).

Plot the change in spheroid volume over time for each treatment condition. A reduction in

volume or growth inhibition compared to the control indicates drug efficacy.

Protocol 4: Cell Viability and Cytotoxicity Assays
Objective: To quantify the number of viable and dead cells within the spheroids after PR-104

treatment. ATP-based assays are highly sensitive for determining cell viability in 3D cultures.[6]

[8]

Materials:

3D cell viability assay kit (e.g., CellTiter-Glo® 3D)

Luminometer

Procedure (ATP-based Assay):

At the end of the treatment period, allow the plates to equilibrate to room temperature for 30

minutes.

Add 100 µL of the 3D cell viability reagent to each well.

Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
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Incubate the plate at room temperature for an additional 25 minutes to stabilize the

luminescent signal.

Measure the luminescence using a plate-reading luminometer.

Calculate the percentage of viable cells relative to the vehicle-treated control spheroids.

Protocol 5: Hypoxia Staining
Objective: To visualize and quantify the hypoxic regions within the spheroids and assess the

selective action of PR-104. Pimonidazole is a common marker for hypoxia.[4]

Materials:

Pimonidazole hydrochloride solution

Fixation solution (e.g., 4% paraformaldehyde)

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)

Primary antibody against pimonidazole adducts

Fluorescently labeled secondary antibody

Nuclear counterstain (e.g., DAPI)

Fluorescence microscope or confocal microscope

Procedure:

Two to four hours before the end of the PR-104 treatment, add pimonidazole to the spheroid

culture medium at a final concentration of 100-200 µM.

At the end of the incubation, carefully collect the spheroids and wash them with PBS.

Fix the spheroids with 4% paraformaldehyde for 1-2 hours at room temperature.
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Wash the spheroids with PBS and permeabilize them with permeabilization buffer for 30

minutes.

Block non-specific antibody binding with blocking buffer for 1 hour.

Incubate the spheroids with the primary anti-pimonidazole antibody overnight at 4°C.

Wash the spheroids with PBS and incubate them with the fluorescently labeled secondary

antibody and a nuclear counterstain for 2 hours at room temperature in the dark.

Wash the spheroids with PBS and mount them on a microscope slide.

Image the spheroids using a fluorescence or confocal microscope to visualize the hypoxic

regions (pimonidazole staining) and assess cell death in these areas.

Protocol 6: DNA Damage Assessment (γH2AX Staining)
Objective: To detect DNA double-strand breaks induced by the active metabolites of PR-104.

The formation of γH2AX foci is a sensitive marker of DNA damage.[15]

Materials:

Materials for fixation, permeabilization, and blocking as in Protocol 5.

Primary antibody against phosphorylated H2AX (γH2AX)

Fluorescently labeled secondary antibody

Nuclear counterstain (e.g., DAPI)

Confocal microscope

Procedure:

Following PR-104 treatment, collect, fix, permeabilize, and block the spheroids as described

in Protocol 5 (steps 2-5).

Incubate the spheroids with the primary anti-γH2AX antibody overnight at 4°C.
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Wash the spheroids with PBS and incubate them with the fluorescently labeled secondary

antibody and a nuclear counterstain for 2 hours at room temperature in the dark.

Wash the spheroids and mount them for imaging.

Acquire z-stack images of the spheroids using a confocal microscope.

Quantify the number and intensity of γH2AX foci per nucleus in different regions of the

spheroid (core vs. periphery) to assess the extent and location of DNA damage.

Data Presentation
Quantitative data from the described assays should be summarized in tables for clear

comparison between different treatment conditions.

Table 1: Effect of PR-104 on Spheroid Size

Treatment Group Concentration (µM)
Spheroid Volume
(mm³) at 72h (Mean
± SD)

% Growth
Inhibition

Vehicle Control 0 0.85 ± 0.05 0

PR-104 (Normoxia) 10 0.78 ± 0.04 8.2

PR-104 (Normoxia) 50 0.65 ± 0.06 23.5

PR-104 (Hypoxia) 10 0.52 ± 0.05 38.8

PR-104 (Hypoxia) 50 0.21 ± 0.03 75.3

Table 2: Cytotoxicity of PR-104 in 3D Spheroids (IC50 Values)
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Cell Line Condition PR-104 IC50 (µM)
Hypoxic
Cytotoxicity Ratio
(HCR)

HCT116 Normoxia 150.2 85.3

HCT116 Hypoxia 1.76

HT29 Normoxia 210.5 102.2

HT29 Hypoxia 2.06

Note: HCR is calculated as the IC50 under normoxic conditions divided by the IC50 under

hypoxic conditions.

Table 3: Quantification of DNA Damage (γH2AX Foci)

Treatment Group Concentration (µM) Spheroid Region
Average γH2AX
Foci per Nucleus
(Mean ± SD)

Vehicle Control 0 Periphery 1.2 ± 0.3

Vehicle Control 0 Core 1.5 ± 0.4

PR-104 (Hypoxia) 10 Periphery 5.8 ± 1.1

PR-104 (Hypoxia) 10 Core 25.4 ± 3.2

Conclusion
The protocols and methodologies outlined in these application notes provide a comprehensive

framework for evaluating the efficacy of the hypoxia-activated prodrug PR-104 in 3D spheroid

models. By employing these techniques, researchers can gain valuable insights into the drug's

potency, selectivity for hypoxic tumor cells, and mechanism of action in a physiologically

relevant in vitro system. This information is crucial for the preclinical development and clinical

translation of PR-104 and other targeted cancer therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. PR-104 - Wikipedia [en.wikipedia.org]

2. benchchem.com [benchchem.com]

3. aacrjournals.org [aacrjournals.org]

4. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute
myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

5. benchchem.com [benchchem.com]

6. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC
[pmc.ncbi.nlm.nih.gov]

7. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow |
Olympus LS [evidentscientific.com]

8. Analysing Drug Response in 3D Spheroid Culture Models – faCellitate [facellitate.com]

9. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation -
PMC [pmc.ncbi.nlm.nih.gov]

10. Controlling cellular packing and hypoxia in 3D tumor spheroids via DNA interactions -
Biomaterials Science (RSC Publishing) [pubs.rsc.org]

11. Induction of hypoxia and necrosis in multicellular tumor spheroids is associated with
resistance to chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]

12. Spheroids as a 3D Model of the Hypoxic Tumor Microenvironment | Springer Nature
Experiments [experiments.springernature.com]

13. researchgate.net [researchgate.net]

14. [PDF] High-throughput 3D spheroid culture and drug testing using a 384 hanging drop
array. | Semantic Scholar [semanticscholar.org]

15. aacrjournals.org [aacrjournals.org]

To cite this document: BenchChem. [Application Notes and Protocols: Measuring PR-104
Efficacy in 3D Spheroids]. BenchChem, [2025]. [Online PDF]. Available at:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1678026?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/PR-104
https://www.benchchem.com/pdf/The_Hypoxia_Activated_Prodrug_PR_104_A_Technical_Guide_to_its_Discovery_Synthesis_and_Mechanism_of_Action.pdf
https://aacrjournals.org/clincancerres/article/13/13/3922/193394/Mechanism-of-Action-and-Preclinical-Antitumor
https://pubmed.ncbi.nlm.nih.gov/25682597/
https://pubmed.ncbi.nlm.nih.gov/25682597/
https://www.benchchem.com/pdf/PR_104A_Active_Metabolite_Formation_A_Technical_Guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5732143/
https://evidentscientific.com/en/applications/drug-efficacy-evaluation-of-3d-cancer-spheroids-using-an-imaging-based-workflow
https://evidentscientific.com/en/applications/drug-efficacy-evaluation-of-3d-cancer-spheroids-using-an-imaging-based-workflow
https://facellitate.com/analysing-drug-response-in-3d-spheroid-culture-models/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8275222/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8275222/
https://pubs.rsc.org/en/content/articlelanding/2024/bm/d4bm00688g
https://pubs.rsc.org/en/content/articlelanding/2024/bm/d4bm00688g
https://pmc.ncbi.nlm.nih.gov/articles/PMC5352092/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5352092/
https://experiments.springernature.com/articles/10.1007/978-1-0716-2914-7_17
https://experiments.springernature.com/articles/10.1007/978-1-0716-2914-7_17
https://www.researchgate.net/publication/47521010_High-throughput_3D_spheroid_culture_and_drug_testing_using_a_384_hanging_drop_array
https://www.semanticscholar.org/paper/High-throughput-3D-spheroid-culture-and-drug-using-Tung-Hsiao/d615ed9de6bda4b7c5a4691d4b30d9bbab0ee5b4
https://www.semanticscholar.org/paper/High-throughput-3D-spheroid-culture-and-drug-using-Tung-Hsiao/d615ed9de6bda4b7c5a4691d4b30d9bbab0ee5b4
https://aacrjournals.org/clincancerres/article-abstract/13/13/3922/193394
https://www.benchchem.com/product/b1678026#techniques-for-measuring-pr-104-efficacy-in-3d-spheroids
https://www.benchchem.com/product/b1678026#techniques-for-measuring-pr-104-efficacy-in-3d-spheroids
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678026?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1678026#techniques-for-measuring-pr-104-efficacy-
in-3d-spheroids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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